molecular formula C10H6ClNO2S B3032324 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one CAS No. 1433-65-4

2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one

Cat. No.: B3032324
CAS No.: 1433-65-4
M. Wt: 239.68
InChI Key: XVGBBRBZACTKJH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and purification is achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the microwave-assisted synthesis method makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one include other thiazine derivatives and compounds containing the 4-chlorophenyl group. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both the 4-chlorophenyl group and the thiazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1,3-thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)10-12-8(13)5-9(14)15-10/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGBBRBZACTKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)S2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931804
Record name 2-(4-Chlorophenyl)-6-hydroxy-4H-1,3-thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-65-4
Record name 1,3-Thiazine-6-one-4-ol, 2-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-6-hydroxy-4H-1,3-thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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